Cas no 392255-86-6 (2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide)

2,5-Dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a heterocyclic compound featuring a thienopyrazole core substituted with a dichlorobenzamide moiety. Its unique structure combines a phenyl group at the 2-position of the thienopyrazole ring, enhancing steric and electronic properties for potential applications in medicinal chemistry and materials science. The dichlorinated benzamide group contributes to increased stability and reactivity, making it a valuable intermediate for synthesizing pharmacologically active molecules or functional materials. This compound exhibits promising characteristics for further derivatization due to its well-defined molecular architecture and potential for selective interactions in biological or chemical systems. Its synthesis and properties are of interest in exploratory research and development.
2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide structure
392255-86-6 structure
Product Name:2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
CAS No:392255-86-6
MF:C18H13Cl2N3OS
MW:390.286320447922
CID:5892030
PubChem ID:5098080
Update Time:2025-11-01

2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dichloro-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • Benzamide, 2,5-dichloro-N-(2,6-dihydro-2-phenyl-4H-thieno[3,4-c]pyrazol-3-yl)-
    • F0396-0264
    • Oprea1_284159
    • 2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
    • AKOS024576370
    • 392255-86-6
    • SR-01000906613-1
    • 2,5-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
    • 2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • SR-01000906613
    • Inchi: 1S/C18H13Cl2N3OS/c19-11-6-7-15(20)13(8-11)18(24)21-17-14-9-25-10-16(14)22-23(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,24)
    • InChI Key: WALDOGVLPLSYEJ-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=CC=C2)N=C2CSCC2=1)(=O)C1=CC(Cl)=CC=C1Cl

Computed Properties

  • Exact Mass: 389.0156386g/mol
  • Monoisotopic Mass: 389.0156386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 512.9±50.0 °C(Predicted)
  • pka: 11.26±0.20(Predicted)

2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide Pricemore >>

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Additional information on 2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Research Brief on 2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS: 392255-86-6)

Recent studies on the compound 2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS: 392255-86-6) have highlighted its potential as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. This thienopyrazole derivative has garnered attention due to its unique structural features and biological activity, making it a subject of ongoing research in both academic and industrial settings.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's inhibitory effects on specific protein kinases involved in inflammatory pathways. The research team synthesized a series of analogs and evaluated their potency using in vitro enzymatic assays and cell-based models. The results demonstrated that 2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide exhibited significant activity against p38α MAP kinase, with an IC50 value of 12.3 nM, suggesting its potential as a lead compound for anti-inflammatory drug development.

Further investigations into the compound's mechanism of action revealed that it binds to the ATP-binding pocket of the kinase domain, as confirmed by X-ray crystallography studies. The dichlorobenzamide moiety was found to play a crucial role in establishing key hydrogen bond interactions with the hinge region of the kinase, while the thienopyrazole core contributed to optimal hydrophobic interactions within the binding site.

In addition to its kinase inhibitory properties, recent preclinical studies have investigated the compound's pharmacokinetic profile. A 2024 publication in Drug Metabolism and Disposition reported favorable metabolic stability in human liver microsomes, with a half-life of 45 minutes. However, the study also noted moderate plasma protein binding (89%), which may influence its free fraction and overall efficacy in vivo.

Ongoing research efforts are focusing on structural optimization to improve the compound's selectivity and drug-like properties. Several research groups have reported promising results with modifications at the phenyl and benzamide positions, leading to derivatives with enhanced potency and reduced off-target effects. These developments position 2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide as a valuable chemical tool for further investigation in various therapeutic areas.

The compound's potential applications extend beyond inflammation, with emerging evidence suggesting activity against certain cancer cell lines. Preliminary data presented at the 2024 American Chemical Society National Meeting indicated growth inhibition in triple-negative breast cancer models, although further validation studies are required to confirm these findings and elucidate the underlying molecular mechanisms.

As research progresses, 2,5-dichloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide continues to serve as an important reference compound in structure-activity relationship studies for thienopyrazole-based therapeutics. Its well-characterized biological profile and synthetic accessibility make it particularly valuable for medicinal chemistry programs targeting kinase modulation.

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